The synthesis of pteroic acid N-hydroxysuccinimide ester typically involves several key steps:
Pteroic acid N-hydroxysuccinimide ester has a molecular formula of . Its structure features:
The molecular structure can be represented as follows:
Pteroic acid N-hydroxysuccinimide ester undergoes several important chemical reactions:
The mechanism of action for pteroic acid N-hydroxysuccinimide ester primarily revolves around its ability to form covalent bonds with nucleophilic sites on target molecules, such as proteins or peptides. Upon reaction with an amine:
This process is crucial for creating targeted drug delivery systems where therapeutic agents are conjugated to targeting ligands .
Relevant data includes solubility profiles indicating compatibility with various solvents used in biological applications .
Pteroic acid N-hydroxysuccinimide ester finds applications in various scientific fields:
Pteroic acid derivatives serve as high-affinity targeting ligands for folate receptors (FR-α, FR-β, FR-γ), which are overexpressed in malignancies (e.g., ovarian, lung, breast cancers) and activated macrophages in inflammatory diseases [2] [4] [8]. Unlike intact folic acid, pteroic acid lacks the glutamate moiety, enabling conjugation strategies that bypass steric hindrance while preserving FR-binding epitopes. The NHS ester functionality allows direct acylation of amines on payloads (e.g., lanthanide chelates, oligonucleotides, cytotoxic drugs), forming stable amide bonds [3]. This facilitates:
Table 1: Applications of Pteroic Acid NHS Ester Conjugates in Targeted Delivery Systems
Conjugate Type | Payload | Target Receptor | Application | Key Advantage |
---|---|---|---|---|
Lanthanide Complex [2] | Terbium-DO3A chelate | FR-α/β | Optical Imaging | Time-gated luminescence; Low background |
Oligonucleotide [3] | siRNA/DNA | FR-α | Gene silencing | Endosomal escape enhancement |
Radiotherapeutic [4] | ²²⁵Ac/¹⁷⁷Lu chelates | FR-α | Alpha/beta radiotherapy | Reduced renal retention |
Prodrug [5] | Doxorubicin derivative | FR-α | Chemotherapy | Acid-sensitive/reducible linkers |
Folic acid’s complexity—comprising pterin, p-aminobenzoic acid (PABA), and glutamate subunits—limits site-specific modification. Early conjugates utilized random modifications at α/γ-glutamate carboxylates, causing inconsistent FR affinity and endosomal processing [5] [7]. Pteroic acid NHS ester addresses this via:
Table 2: Structural Comparison of Folic Acid Derivatives for Bioconjugation
Compound | Reactive Group | Conjugation Site | FR-α Affinity (KD, nM) | Limitations |
---|---|---|---|---|
Folic Acid | α/γ-COOH | Variable | 0.8–1.2 | Heterogeneous conjugates |
Pteroic Acid | None | Inert | 5.0–10.0 | Requires derivatization |
Pteroic Acid NHS Ester | Succinimidyl ester | Single site | 1.0–2.0 | Hydrolysis in aqueous buffers |
Folate-PEGn-NHS | Succinimidyl ester | γ-Glutamate | 1.14 [7] | PEG linker may reduce cellular uptake |
Although pteroic acid lacks glutamate, studies on folic acid confirm that γ-carboxyl conjugation preserves FR affinity far better than α-modification. This principle extends to pteroic acid NHS ester design:
Table 3: Impact of Conjugation Chemistry on Binding Kinetics
Conjugate | ka (10⁵ M⁻¹s⁻¹) | kd (10⁻³ s⁻¹) | KD (nM) | Cellular Uptake Efficiency |
---|---|---|---|---|
Free Folic Acid [7] | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.14 | Reference (100%) |
Folate-Peptide (γ) [7] | 3.5 ± 0.4 | 0.9 ± 0.1 | 0.26 | 220% |
Pteroic Acid-Drug (γ-mimetic) [5] | 2.0 ± 0.3 | 1.8 ± 0.2 | 0.90 | 180% |
Folate-Drug (α) [5] | 0.7 ± 0.1 | 8.4 ± 1.0 | 12.0 | 40% |
ConclusionsPteroic acid NHS ester bridges precision chemistry and biological targeting by providing a defined, high-affinity scaffold for FR-directed conjugates. Its design circumvents the heterogeneity of glutamate-based conjugates while leveraging the γ-specific orientation critical for receptor engagement. Future directions include exploiting peptide-pteroic acid hybrids for ultra-high-affinity ligands and optimizing linkers for endosomal release. This compound remains indispensable for developing next-generation targeted diagnostics and therapeutics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4